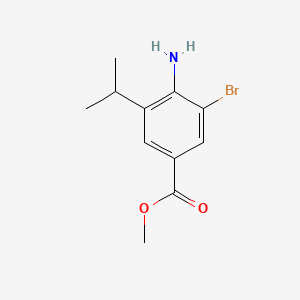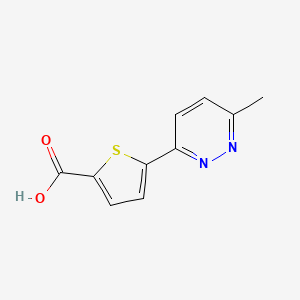![molecular formula C9H11ClN2O2 B13985379 5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B13985379.png)
5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of an aminomethyl group at the 5-position and a methyl group at the 3-position of the benzoxazole ring, with a hydrochloride salt form. Benzoxazole derivatives are known for their diverse biological activities and are used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-aminophenol derivatives, which are cyclized with cyanogen bromide in methanol to form 5-substituted 2-aminobenzoxazoles.
Final Product Formation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and various alkyl halides can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce amines or alcohols
Wissenschaftliche Forschungsanwendungen
5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the cell membrane integrity of fungi .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(pyrimidin-5-yl)benzo[d]oxazole: Known for its anticancer activity.
2-substituted benzoxazole derivatives: Exhibits anti-inflammatory and antifungal properties.
1,3,4-oxadiazole incorporated benzoxazole derivatives: Demonstrates significant anticancer activity.
Uniqueness
5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the aminomethyl group at the 5-position and the methyl group at the 3-position differentiates it from other benzoxazole derivatives, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H11ClN2O2 |
|---|---|
Molekulargewicht |
214.65 g/mol |
IUPAC-Name |
5-(aminomethyl)-3-methyl-1,3-benzoxazol-2-one;hydrochloride |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-11-7-4-6(5-10)2-3-8(7)13-9(11)12;/h2-4H,5,10H2,1H3;1H |
InChI-Schlüssel |
RLPCMDSCFFAJGY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC(=C2)CN)OC1=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13985300.png)
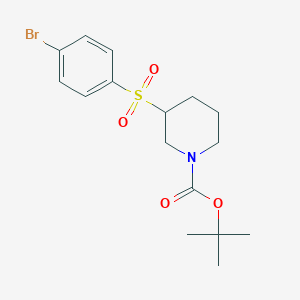
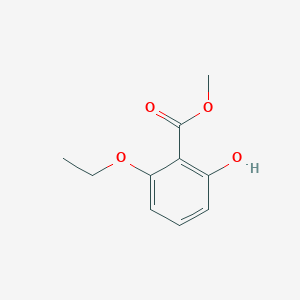
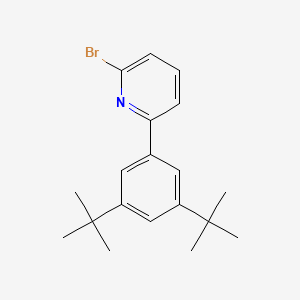


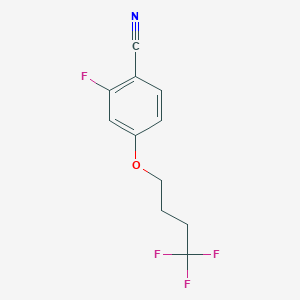
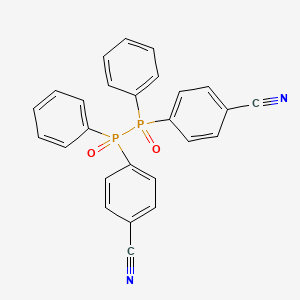
![4-Chlorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B13985355.png)

![2-[(Diphenylmethylene)amino]acetamide](/img/structure/B13985361.png)
